Ethyl 5-chloro-2-hydroxynicotinate
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Overview
Description
Ethyl 5-chloro-2-hydroxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a hydroxyl group at the 2-position on the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can have various downstream effects, including the modulation of enzymatic activity and signal transduction .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The formation of oximes and hydrazones can potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of Ethyl 5-chloro-2-hydroxynicotinate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is stored at ambient temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-hydroxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-amino-2-hydroxynicotinate or 5-thio-2-hydroxynicotinate derivatives.
Oxidation: Formation of 5-chloro-2-oxonicotinate.
Reduction: Formation of 5-chloro-2-hydroxyethyl nicotinate.
Scientific Research Applications
Ethyl 5-chloro-2-hydroxynicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Comparison with Similar Compounds
Ethyl 5-chloro-2-hydroxynicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 2-hydroxynicotinate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 5-bromo-2-hydroxynicotinate: Similar structure but with a bromo substituent instead of chloro, potentially leading to different chemical properties.
Ethyl 5-chloro-2-methoxynicotinate: Contains a methoxy group instead of hydroxyl, affecting its reactivity and applications.
The unique combination of the chloro and hydroxyl groups in this compound makes it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSFSCYAZXUNNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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